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Introduction to Celastrol and Metabolomics
Approaches

Celastrol is a pharmacologically active quinone methide triterpenoid primarily isolated from Tripterygium

wilfordii Hook.f. (Thunder God Vine) and other species within the Celastraceae family. This natural

compound has garnered significant research interest due to its multifaceted bioactivities, including anti-

inflammatory, anti-obesity, and hepatoprotective properties. As research into celastrol advances,

metabolomics profiling has emerged as a powerful analytical approach for comprehensively understanding

its complex mechanisms of action, molecular targets, and toxicity profiles. By simultaneously monitoring

numerous metabolite changes in biological systems, metabolomics provides a systems-level perspective on

how celastrol modulates biochemical pathways, offering valuable insights for therapeutic development and

safety assessment.

The application of mass spectrometry-based metabolomics has become indispensable in celastrol research,

enabling researchers to decipher its pleiotropic mechanisms against various metabolic diseases. These

advanced analytical techniques allow for the detailed characterization of celastrol's effects on lipid and

glucose metabolism, its anti-inflammatory pathways, and its potential hepatotoxicity. This guide objectively

compares the current methodologies, platforms, and applications in celastrol metabolomics research,
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providing researchers and drug development professionals with structured experimental data, standardized

protocols, and visual representations of key pathways and workflows to support their investigative work in

this promising field.

Analytical Platform Comparison & Key Research
Findings

Table 1: Comparison of Analytical Platforms for Celastrol Metabolomics Profiling

Analytical
Platform

Separation
Mechanism

Detection
Range

Key Applications in
Celastrol Research

Representative
Studies

| UHPLC-HRMS² (Ultra-High Performance Liquid Chromatography-High Resolution Tandem MS) |

Reverse-phase C18 column; gradient elution with acetonitrile/water + formic acid | Broad metabolite

coverage: polar to mid-polar compounds | Comprehensive metabolome characterization of Celastraceae

plants; molecular networking; chemical diversity assessment | [1] | | UPLC-Q-TOF-MS/MS (Ultra-

Performance LC-Quadrupole Time-of-Flight Tandem MS) | Reverse-phase C18 column; similar gradient

elution | Polar to mid-polar metabolites; structural characterization via MS/MS | Toxicity mechanism

studies; biomarker discovery; detoxification methods (e.g., roasting) | [2] | | LC-MS/GNPS Platform

(Liquid Chromatography-MS/Global Natural Products Social Molecular Networking) | Reverse-phase

chromatography | Structural analogues; transformation products | Molecular networking; dereplication;

metabolite annotation through spectral similarity | [1] |

Table 2: Key Research Findings from Celastrol Metabolomics Studies

Research Focus
Experimental
Models

Major Findings Implications Reference

Hepatoprotective
Mechanisms

HFD-induced

MAFLD mice;
HepG2 cells

Restored glycolipid
metabolism; regulated
PPARγ pathway; reduced

hepatic lipid

Potential

therapeutic strategy
for MAFLD/NAFLD
treatment

[3] [4]
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Research Focus
Experimental
Models

Major Findings Implications Reference

accumulation; improved
insulin sensitivity

Toxicity &
Detoxification

Rat models;
urine

metabolomics

Roasting reduced toxicity
via alkaloid reduction
and celastrol
decomposition; 16

toxicity biomarkers
identified; sphingolipid

metabolism disruption

Processing
method to enhance

safety profile while
maintaining efficacy

[2]

Lipid Metabolism
Regulation

3T3-L1

adipocytes; OA-
induced

steatosis

Suppressed adipocyte
differentiation;
enhanced glucose

uptake; reduced lipid
droplet accumulation via

PPARγ/C/EBPα
pathways

Potential

application in
obesity-related
metabolic
disorders

[4]

Experimental Protocols for Celastrol Metabolomics

Sample Preparation and Extraction Methods

Solid-Liquid Extraction (SLE): The most common method for preparing celastrol and plant

metabolite samples. Tissue or biological samples are typically homogenized first to reduce particle

size and quench metabolic reactions. For comprehensive metabolite coverage from celastrol studies,

researchers commonly use methanol, acetonitrile, or water with formic acid additives to extract

compounds across a wide polarity range. For non-polar metabolites like lipids, dichloromethane or

chloroform are employed as extraction solvents. Cold solvents are often used to reduce enzymatic

activity during extraction, followed by centrifugation to remove solid residues and protein precipitates

[5].
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Specific Extraction Protocols: In hepatotoxicity studies of Tripterygium wilfordii (which contains

celastrol), researchers have used 70% methanol extraction with specific solid-to-solvent ratios (e.g.,

1:10). Samples are typically extracted through sonication for 45 minutes at room temperature,

followed by centrifugation and filtration through 0.22 μm membranes before LC-MS analysis. These

standardized protocols ensure reproducible metabolite extraction across different batches and

experimental conditions [2].

UHPLC-HRMS Metabolite Profiling Parameters

Chromatographic Conditions: For comprehensive metabolomic profiling of Celastraceae plants

(including celastrol-containing species), researchers employ reverse-phase C18 columns (e.g., 100 ×

2.1 mm, 1.7 μm particle size) maintained at 40°C. The mobile phase typically consists of water (A)

and acetonitrile (B), both containing 0.1% formic acid, with a flow rate of 0.3 mL/min. The gradient

program generally runs from 1% to 99% B over 20-30 minutes, effectively separating metabolites

across a wide polarity range for subsequent mass spectrometric analysis [1].

Mass Spectrometry Acquisition: High-resolution mass spectrometry is performed in both positive

and negative ionization modes to maximize metabolite coverage. Key parameters include: resolution

of 70,000-120,000 FWHM, mass range of m/z 100-1500, spray voltage of 3.5-4.0 kV, and capillary

temperature of 320°C. Data-dependent acquisition (DDA) is implemented to automatically select top

N ions for MS/MS fragmentation at stepped normalized collision energies (e.g., 20, 40, 60 eV),

generating comprehensive spectral libraries for metabolite annotation [1].

Data Processing and Metabolite Annotation

Molecular Networking and Dereplication: The raw MS data is processed using platforms like

Global Natural Product Social Molecular Networking (GNPS) to organize spectral data through

similarity-based networks. In this approach, each node represents an MS feature, and edges are drawn

based on MS² spectral similarity, allowing for the visualization of molecular families and the

annotation of structurally related compounds. This strategy is particularly valuable for identifying

celastrol analogues and related terpenoids in complex plant extracts [1].
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Advanced Annotation Tools: To enhance annotation coverage beyond experimental spectral libraries,

researchers implement integrated computational approaches including:

ISDB: In Silico Database annotation which predicts MS² spectra from molecular structures
Sirius: Predicts molecular formula and structures using fragmentation trees and CSI:FingerID

CANOPUS: Classifies compounds directly from MS² spectra using deep neural networks
Ion Identity Molecular Networking: Groups features from the same molecule but different ion

species [1]

Molecular Mechanisms & Signaling Pathways
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Figure 1: Molecular Mechanisms of Celastrol in Metabolic Diseases

This diagram illustrates the multifaceted mechanisms through which celastrol exerts its therapeutic effects

in metabolic diseases, particularly focusing on MAFLD/NAFLD. The anti-inflammatory properties are

mediated primarily through inhibition of NF-κB signaling and NLRP3 inflammasome activation, reducing

production of pro-inflammatory cytokines. Simultaneously, celastrol modulates metabolic pathways by

regulating PPARγ signaling, which influences lipid metabolism, adipogenesis, and glucose uptake.

Additionally, celastrol addresses cellular stress pathways by reducing oxidative and ER stress, while

improving mitochondrial function. These coordinated actions ultimately ameliorate key pathological features

including hepatic steatosis, insulin resistance, and liver inflammation, contributing to the improvement of

MAFLD/NAFLD [6] [7] [3].

Metabolomics Workflow Visualization
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Figure 2: Comprehensive Workflow for Celastrol Metabolomics Studies

This diagram outlines the standardized workflow for conducting metabolomics studies on celastrol, from

sample preparation to biological interpretation. The process begins with careful sample collection of

Celastraceae plants or biological fluids from treated models, followed by optimized metabolite extraction

using solid-liquid extraction techniques with appropriate solvents. The analysis employs advanced LC-MS

platforms capable of high-resolution and tandem mass spectrometry data acquisition in both positive and

negative ionization modes to maximize metabolite coverage. Raw data undergoes comprehensive

processing including peak detection, alignment, and normalization, followed by multivariate statistical

analysis to identify significant features. Finally, advanced annotation tools like GNPS, ISDB, and Sirius are

employed for metabolite identification, followed by pathway analysis to extract biological insights regarding

celastrol's mechanisms of action and toxicity profiles [1] [5] [2].

Research Applications & Future Perspectives

Current Research Applications

Toxicity Mechanism Elucidation: Metabolomics approaches have been successfully applied to

understand celastrol-induced hepatotoxicity and explore detoxification methods. For instance,

UPLC-Q-TOF-MS/MS-based urine metabolomics identified 16 toxicity biomarkers for Tripterygium
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wilfordii total extract, with 14 associated with detoxification through roasting. The study revealed that

roasting reduced toxicity by decomposing celastrol and reducing alkaloid content, while identifying

disruptions in sphingolipid metabolism, bile acid biosynthesis, and phospholipid pathways as key

toxicity mechanisms [2].

Therapeutic Mechanism Investigation: Metabolomic profiling has illuminated multi-target

mechanisms underlying celastrol's therapeutic effects in metabolic diseases. Studies demonstrate that

celastrol stabilizes glycolipid metabolism in hepatic steatosis by binding and regulating PPARγ

signaling, suppresses adipocyte differentiation in 3T3-L1 cells, and enhances glucose uptake. These

findings position celastrol as a promising multi-target therapeutic agent for metabolic diseases

including obesity, diabetes, MAFLD/NAFLD, and atherosclerosis [6] [7] [4].

Challenges and Future Directions

Technical and Methodological Challenges: Despite advances, several challenges persist in celastrol

metabolomics, including the need for improved database standardization, expansion of metabolite

libraries, and better understanding of metabolite-gene-protein interactions. Additionally, the limited

bioavailability and potential toxicity of celastrol remain significant hurdles for clinical translation.

Advanced functional metabolomics, spatial metabolomics, single-cell metabolomics, and

metabolic flux analysis represent emerging approaches that could address these limitations in future

studies [5] [6].

Future Research Priorities: The integration of artificial intelligence and bioinformatics with

metabolomics data offers promising avenues for overcoming current analytical bottlenecks. Future

studies should focus on developing advanced formulation strategies and targeted delivery systems to

improve celastrol's bioavailability and reduce toxicity. Additionally, there is a need for more suitable

experimental models that better recapitulate human metabolic diseases, and for standardized

benchmarking of celastrol's efficacy and safety profiles across different research platforms [6] [7]

[3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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